5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
The compound “5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” appears to contain several functional groups including a morpholine ring, a nitrophenyl group, a thiazolo ring, and a triazol ring . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring provides a polar, basic character to the molecule, while the nitrophenyl group is electron-withdrawing and could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring could make the compound soluble in polar solvents, while the aromatic nitro group could increase its reactivity .Scientific Research Applications
Synthesis and Chemical Properties
This chemical compound, featuring a complex structure with a triazolothiazole core, has been a subject of interest in the synthesis and evaluation of its chemical properties. The compound is a part of a broader class of chemicals that have been synthesized for various applications, including the development of new materials and as intermediates in the synthesis of pharmacologically active molecules. The study of its synthesis, structural properties, and reactivity forms the basis for its potential applications in scientific research and development.
Molecular Structure and Reactivity
The detailed investigation of molecular structure, vibrational analysis, and thermodynamic properties of related compounds, such as 1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy-(4-benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, provides insights into the electronic, structural, and thermodynamic characteristics of this chemical class (Medetalibeyoğlu et al., 2019). Such studies are crucial for understanding the reactivity and potential applications of these compounds in various fields.
Antimicrobial Activities
Derivatives of 1,2,4-triazole, which share a structural resemblance with the target compound, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of such compounds to act as bases for developing new antimicrobial agents. The antimicrobial screening of newly synthesized compounds, including those with morpholine components, reveals their potential against a range of microorganisms, showcasing their relevance in the search for new antimicrobial substances (Bektaş et al., 2007).
Supramolecular Chemistry
The unique electronic and intermolecular interactional characteristics of triazolopyridine derivatives, especially those with specific substituents like the morpholinomethylphenyl group, underline their importance in crystal engineering and pharmaceutical development. The formation of diverse supramolecular synthons in the solid state, depending on the substituents, highlights the compound's potential in the design of new molecular architectures with desired properties (Chai et al., 2019).
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-10-8-21(9-11(2)27-10)15(13-4-6-14(7-5-13)23(25)26)16-17(24)22-18(28-16)19-12(3)20-22/h4-7,10-11,15,24H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPNSURZCLNRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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